molecular formula C8H11ClO3 B2387026 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2460756-34-5

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B2387026
CAS No.: 2460756-34-5
M. Wt: 190.62
InChI Key: WCMKRUOXNXGWLJ-UHFFFAOYSA-N
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Description

2-Chloro-6-oxaspiro[25]octane-2-carboxylic acid is a chemical compound with the molecular formula C8H11ClO3 It is characterized by a spirocyclic structure, which includes a chlorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acid Catalysts: Such as sulfuric acid for esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octane-1-carboxylic acid: A similar spirocyclic compound with a different substitution pattern.

    2-Chlorooctane: A simpler chlorinated compound without the spirocyclic structure.

    1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid: Another spirocyclic compound with an additional nitrogen atom in the ring.

Uniqueness

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c9-8(6(10)11)5-7(8)1-3-12-4-2-7/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMKRUOXNXGWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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